3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Description
3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H27FN4O3 and its molecular weight is 474.536. The purity is usually 95%.
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Scientific Research Applications
Conformationally Restricted Butyrophenones
A series of novel conformationally restricted butyrophenones, including similar structural motifs, were evaluated for their potential as antipsychotic agents. These compounds were tested for their affinity towards dopamine (D(1), D(2), D(4)) and serotonin receptors (5-HT(2A), 5-HT(2B), 5-HT(2C)). The studies indicated that potency and selectivity largely depended on the amine fragment connected to the cyclohexanone structure, suggesting their effectiveness as neuroleptic drugs (Raviña et al., 2000).
Flumatinib Metabolism in CML Patients
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied for its metabolism in chronic myelogenous leukemia (CML) patients. The study identified the main metabolic pathways of flumatinib in humans, including N-demethylation and hydroxylation, among others. This research provides insights into the metabolic fate of flumatinib, potentially applicable to related compounds (Gong et al., 2010).
Crystal Structures of Related Compounds
The crystal structures of related compounds were studied, providing insight into their molecular conformation and potential interactions with biological targets. Such structural analyses are crucial for understanding the pharmacological properties and optimizing the activity of similar compounds (Ullah & Altaf, 2014).
Synthesis and Pharmacological Evaluation
A series of compounds bearing structural similarities were synthesized and evaluated for their pharmacological activities, including antidepressant and antianxiety effects. These studies highlight the importance of structural features in determining the biological activity of such compounds (Kumar et al., 2017).
Antimalarial Activity
Piperazine and pyrrolidine derivatives, related to the compound , were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. This research emphasizes the potential of such structural frameworks in the development of antimalarial agents (Mendoza et al., 2011).
Properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O3/c1-19-16-24(33)25(27(34)32(19)18-21-7-5-15-35-21)26(20-6-4-10-29-17-20)31-13-11-30(12-14-31)23-9-3-2-8-22(23)28/h2-10,15-17,26,33H,11-14,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNRXMZKAKOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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